3-Bromo-4-chlorobenzene-1-sulfonyl fluoride

Catalog No.
S15868914
CAS No.
M.F
C6H3BrClFO2S
M. Wt
273.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chlorobenzene-1-sulfonyl fluoride

Product Name

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride

IUPAC Name

3-bromo-4-chlorobenzenesulfonyl fluoride

Molecular Formula

C6H3BrClFO2S

Molecular Weight

273.51 g/mol

InChI

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H

InChI Key

PWAGHRFFGYTHSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)Cl

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride is an organic compound characterized by its molecular formula C6H3BrClFOSC_6H_3BrClFOS and a molecular weight of 273.51 g/mol. This compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 4-position, and a sulfonyl fluoride group at the 1-position. The presence of the sulfonyl fluoride group makes this compound highly reactive, particularly in electrophilic substitution reactions and nucleophilic attacks, which are pivotal in organic synthesis and medicinal chemistry.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl fluoride group enhances the reactivity of the aromatic ring towards electrophiles, facilitating substitution reactions.
  • Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
  • Reduction Reactions: This compound can undergo reduction to yield corresponding sulfonyl derivatives, which are important in various synthetic pathways.

The biological activity of 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride has been explored in various studies. It exhibits significant potential as a sulfonylating agent in the synthesis of biologically active compounds. Compounds derived from this sulfonyl fluoride have shown activity against various enzymes and receptors, making them candidates for therapeutic applications. For instance, derivatives have been investigated for their inhibitory effects on specific kinases involved in cancer progression.

Several methods exist for synthesizing 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride:

  • Sulfonylation Reaction: The compound can be synthesized by reacting 3-bromo-4-chlorobenzene with sulfuryl fluoride or chlorosulfonic acid under controlled conditions. This method typically yields high purity and good yields.
  • Halogenation Method: Another approach involves halogenation of appropriate precursors followed by sulfonylation to introduce the sulfonyl fluoride group.
  • Photochemical Synthesis: Recent advancements have introduced photochemical methods that utilize light to facilitate the conversion of halogenated aromatic compounds into their corresponding sulfonyl fluorides .

3-Bromo-4-chlorobenzene-1-sulfonyl fluoride has several applications in organic synthesis and medicinal chemistry:

  • Synthesis of Sulfonamides: It serves as a key intermediate in the preparation of various sulfonamide drugs, which are important in treating bacterial infections and other diseases.
  • Reagent in Organic Chemistry: The compound is used as a reagent for introducing sulfonyl groups into organic molecules, enhancing their biological activity.
  • Research Tool: It is utilized in biochemical research to study enzyme mechanisms and interactions due to its reactivity with nucleophiles.

Interaction studies involving 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The compound has been shown to interact with various enzymes, potentially leading to inhibition or modification of their activity. Such interactions are critical for understanding its biological implications and therapeutic potential.

Several compounds are structurally similar to 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride, including:

Compound NameStructural FeaturesUnique Properties
4-Bromo-3-chlorobenzenesulfonamideContains a sulfonamide instead of a sulfonyl fluorideLess reactive than sulfonyl fluorides
4-Chloro-3-bromobenzenesulfonic acidContains a hydroxyl group instead of a fluorideMore polar; used in different applications
2-Bromo-5-chlorobenzenesulfonyl chlorideDifferent substitution pattern on the benzene ringDifferent reactivity profile; useful in diverse syntheses

The uniqueness of 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride lies in its combination of halogen substituents and the highly reactive sulfonyl fluoride group, making it particularly valuable for synthesizing complex organic molecules and studying biological interactions.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

271.87097 g/mol

Monoisotopic Mass

271.87097 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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